molecular formula C10H25NOSi B12560098 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 179868-72-5

1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine

Cat. No.: B12560098
CAS No.: 179868-72-5
M. Wt: 203.40 g/mol
InChI Key: LYVWKLWWTGNTKS-UHFFFAOYSA-N
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Description

1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound characterized by its unique structure, which includes a butoxy group, a methyl group, and a trimethylsilyl group attached to a methanamine backbone. This compound is a clear, colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine typically involves the reaction of butylamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:

  • Reaction of Butylamine with Trimethylsilyl Chloride

      Reagents: Butylamine, Trimethylsilyl Chloride, Sodium Hydroxide

      Conditions: Room temperature, aqueous medium

      Intermediate: N-Butyl-N-[(trimethylsilyl)methyl]amine

  • Methylation of the Intermediate

      Reagents: Intermediate, Methyl Iodide

      Conditions: Room temperature, organic solvent (e.g., chloroform)

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or trimethylsilyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., ether), low temperature.

    Substitution: Various nucleophiles (e.g., halides, amines); conditionsorganic solvent (e.g., dichloromethane), room temperature.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with different functional groups.

Scientific Research Applications

1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The butoxy and methyl groups contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine can be compared with other similar compounds, such as:

    N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butoxy group.

    N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Contains a benzyl group and a methoxymethyl group.

    1,1-Di-tert-butoxytrimethylamine: Features tert-butoxy groups instead of butoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

179868-72-5

Molecular Formula

C10H25NOSi

Molecular Weight

203.40 g/mol

IUPAC Name

1-butoxy-N-methyl-N-(trimethylsilylmethyl)methanamine

InChI

InChI=1S/C10H25NOSi/c1-6-7-8-12-9-11(2)10-13(3,4)5/h6-10H2,1-5H3

InChI Key

LYVWKLWWTGNTKS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN(C)C[Si](C)(C)C

Origin of Product

United States

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